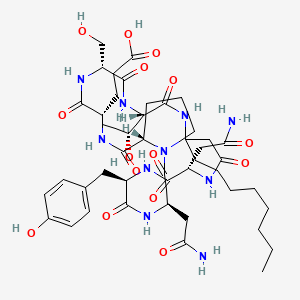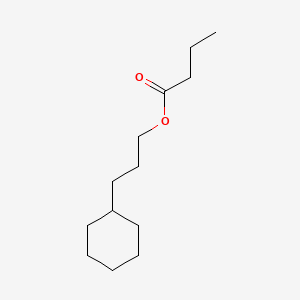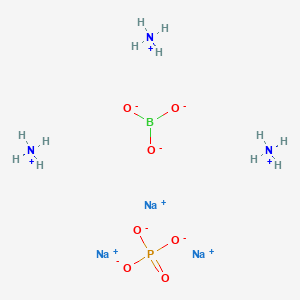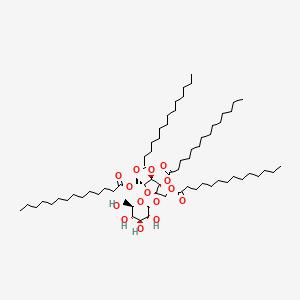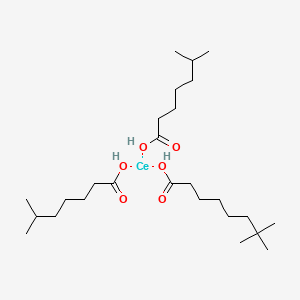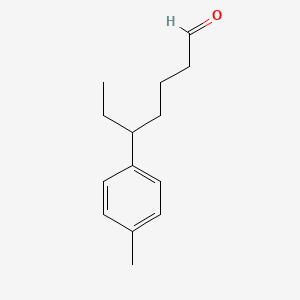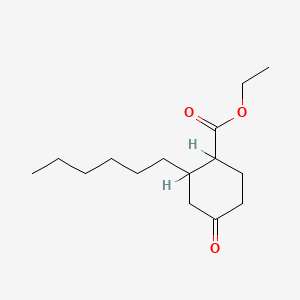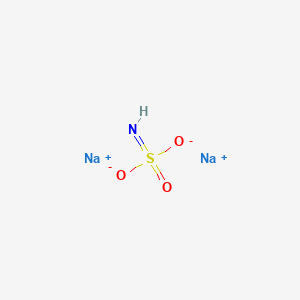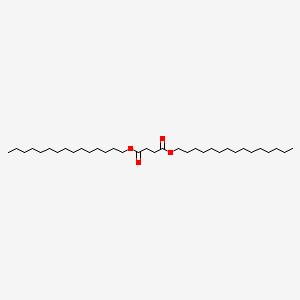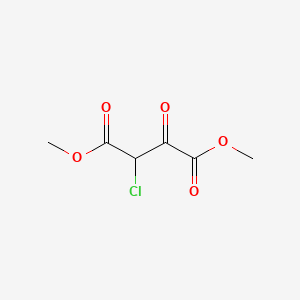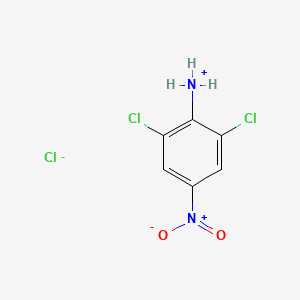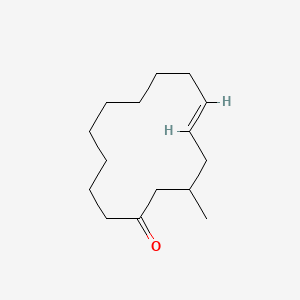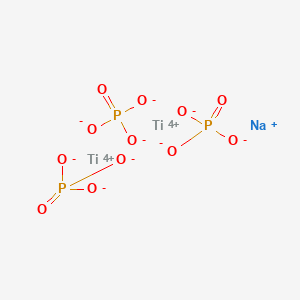
sodium;titanium(4+);triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium titanium(4+) triphosphate is a compound that combines sodium, titanium in its +4 oxidation state, and triphosphate
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium titanium(4+) triphosphate typically involves the reaction of titanium-containing precursors with phosphoric acid. Common titanium precursors include titanium sulfate, titanium chloride, and titanium alkoxides. The reaction conditions often require controlled hydrolysis to manage the rapid hydrolysis of titanium species .
Industrial Production Methods: Industrial production methods for titanium phosphates, including sodium titanium(4+) triphosphate, often involve the use of solid titanium precursors such as ammonium titanyl sulfate. The reaction with phosphoric acid under optimal conditions yields the desired titanium phosphate composition . This method is advantageous due to its simplicity, low cost, and minimal equipment requirements .
化学反応の分析
Types of Reactions: Sodium titanium(4+) triphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve changes in the oxidation state of titanium.
Substitution Reactions: These involve the replacement of one or more atoms or groups in the compound.
Common Reagents and Conditions: Common reagents used in these reactions include phosphoric acid, sodium hydroxide, and various reducing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phosphoric acid can yield different titanium phosphate phases, such as TiO(OH)(H2PO4)·H2O .
科学的研究の応用
Sodium titanium(4+) triphosphate has a wide range of scientific research applications, including:
作用機序
The mechanism by which sodium titanium(4+) triphosphate exerts its effects involves its interaction with various molecular targets and pathways. For example, in catalytic applications, the compound’s acidic and redox properties play a crucial role in facilitating chemical reactions . In biosensor applications, its ability to interact with biological molecules enables the detection of specific analytes .
類似化合物との比較
Zirconium Phosphates: Similar to titanium phosphates, zirconium phosphates are used in ion-exchange and catalytic applications.
Vanadium Phosphates: These compounds are also used in catalytic and electrochemical applications.
Uniqueness: Sodium titanium(4+) triphosphate is unique due to its combination of sodium, titanium, and triphosphate, which imparts specific properties such as high stability under various conditions, excellent ion-exchange capabilities, and potential for diverse applications in different fields .
特性
CAS番号 |
22239-24-3 |
|---|---|
分子式 |
NaO12P3Ti2 |
分子量 |
403.64 g/mol |
IUPAC名 |
sodium;titanium(4+);triphosphate |
InChI |
InChI=1S/Na.3H3O4P.2Ti/c;3*1-5(2,3)4;;/h;3*(H3,1,2,3,4);;/q+1;;;;2*+4/p-9 |
InChIキー |
NFJUJKKYHWUDGP-UHFFFAOYSA-E |
正規SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Ti+4].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


